A Disintegrin And Metalloproteinase with Thrombospondin motifs-5 (ADAMTS-5) is an enzyme that plays a key role in the degradation of cartilage. Specifically, it targets aggrecan, a crucial component of cartilage responsible for its compressive strength and resilience [, ].
ADAMTS-5 inhibitors are a class of chemical compounds designed to block the activity of the ADAMTS-5 enzyme []. These inhibitors show promise as potential therapeutic agents for the treatment of osteoarthritis (OA) [, ].
ADAMTS-5 inhibitors are synthesized through various chemical methodologies, often starting from hydantoin derivatives. For instance, GLPG1972 was developed by optimizing a hydantoin series identified through high-throughput screening. Key synthetic steps include:
The molecular structure of ADAMTS-5 inhibitors typically features a complex arrangement that includes:
For example, GLPG1972 has been characterized using X-ray crystallography, revealing its binding conformation within the active site of ADAMTS-5 and elucidating key interactions that contribute to its inhibitory activity .
The chemical reactions involving ADAMTS-5 inhibitors primarily focus on their interaction with the catalytic site of the enzyme. These reactions include:
The efficacy of these reactions is often quantified through biochemical assays that measure changes in substrate degradation rates .
The mechanism of action for ADAMTS-5 inhibitors involves several key steps:
ADAMTS-5 inhibitors exhibit various physical and chemical properties that influence their pharmacokinetics and biological activity:
For instance, GLPG1972 has been characterized for its pharmacokinetic properties, including half-life and plasma protein binding .
ADAMTS-5 inhibitors have significant scientific applications, particularly in:
ADAMTS-5 (aggrecanase-2) is a zinc-dependent metalloprotease belonging to the ADAMTS family of extracellular matrix (ECM)-modifying enzymes. It plays a pivotal role in osteoarthritis (OA) pathogenesis through its specific cleavage activity toward aggrecan, the major proteoglycan in articular cartilage. Structurally, ADAMTS-5 consists of several functional domains: a pro-domain, catalytic metalloproteinase domain, disintegrin-like domain, thrombospondin type 1 sequence repeat (TSR) motifs, cysteine-rich domain, and spacer region [3]. The catalytic domain requires C-terminal ancillary domains (particularly the cysteine-rich domain and spacer region) for optimal substrate recognition and proteolytic efficiency against aggrecan [3].
Aggrecan degradation follows a molecular cascade initiated when ADAMTS-5 cleaves the Glu373-Ala374 bond within the interglobular domain (IGD) of aggrecan. This primary cleavage event releases glycosaminoglycan (GAG)-bearing fragments, disrupting the osmotic swelling pressure critical for cartilage compressive resistance. The loss of aggrecan’s functional domains exposes collagen fibrils to secondary degradation by matrix metalloproteinases (MMPs), accelerating joint destruction [1] [5]. Biomechanical consequences include reduced cartilage elasticity, increased subchondral bone stress, and progressive joint instability [3].
Table 1: Key Functional Domains of ADAMTS-5 and Their Roles in Aggrecanolysis
Domain | Function in Aggrecan Degradation | Experimental Evidence |
---|---|---|
Metalloproteinase | Catalytic zinc-binding site for proteolytic cleavage | Mutations abolish enzymatic activity [3] |
Disintegrin-like | Cell-surface/ECM localization | Mediates chondrocyte binding via integrins [3] |
Thrombospondin (TSR) | Aggrecan recognition via exosite interactions | Deletion reduces aggrecanase activity by 80% [1] |
Cysteine-rich/Spacer | Critical for substrate specificity and glycosaminoglycan binding | Domain-swapping impairs cleavage efficiency [3] |
Regulation of ADAMTS-5 occurs through endogenous inhibitors like TIMP-3 (tissue inhibitor of metalloproteinase 3), which forms inhibitory complexes with ADAMTS-5. Clearance involves lipoprotein receptor-related protein 1 (LRP-1)-mediated endocytosis in chondrocytes [3]. Dysregulation of this pathway—through TIMP-3 deficiency or LRP-1 dysfunction—results in uncontrolled aggrecanolysis in OA joints [3].
Aggrecan degradation precedes collagen breakdown in OA, making it a biomarker of early disease. ADAMTS-5-mediated cleavage generates specific neoepitope fragments detectable in synovial fluid and serum, including ARGS (aggrecanase-generated aggrecan fragment) and NITEGE [1] [3]. These fragments serve as quantifiable indicators of aggrecanase activity and cartilage catabolism. Studies demonstrate a 3- to 5-fold increase in ARGS levels in early OA patients compared to healthy controls [2] [6].
The pathophysiological sequence begins with inflammatory cytokines (e.g., IL-1β, TNF-α) produced by synovium or chondrocytes. These cytokines upregulate ADAMTS-5 expression via NF-κB and MAPK signaling pathways. In human cartilage explants, IL-1β induces a 6.8-fold increase in ADAMTS-5 mRNA within 24 hours, correlating with ARGS release [1] [3]. This creates a feed-forward loop: ECM degradation products further stimulate pro-inflammatory cytokine production, amplifying ADAMTS-5 expression and accelerating cartilage loss [3] [6].
Table 2: Key Biomarkers of ADAMTS-5 Activity in Osteoarthritis
Biomarker | Origin | Detection Method | Clinical Significance |
---|---|---|---|
ARGS fragment | Aggrecan IGD cleavage (Glu373-Ala374) | Immunoassay | Early OA diagnosis; 92% sensitivity in stage I OA [2] |
NITEGE fragment | C-terminal aggrecan cleavage | Immunohistochemistry | Correlates with OA severity (r=0.78, p<0.001) [3] |
Serum sGAG | Sulfated glycosaminoglycan release | DMMB assay | Predicts cartilage loss rate (p=0.01) [4] |
Despite biomarker utility, clinical limitations exist. The ROCCELLA trial revealed that while the ADAMTS-5 inhibitor GLPG1972/S201086 reduced serum ARGS by 50%, it did not significantly improve cartilage thickness or pain scores [2]. This suggests ARGS reflects target engagement but not structural or symptomatic outcomes, highlighting the complexity of OA pathophysiology beyond aggrecanolysis alone [2].
ADAMTS-4 and ADAMTS-5 share 65% sequence homology and both cleave aggrecan at the Glu373-Ala374 site, suggesting functional redundancy. However, genetic knockout studies reveal distinct roles:
This divergence stems from expression patterns: ADAMTS-5 is constitutively expressed in chondrocytes and synovium, while ADAMTS-4 is inducible by IL-1β and TNF-α [5]. ADAMTS-5 demonstrates higher catalytic efficiency against aggrecan (kcat/KM = 4.2 × 104 M−1s−1) compared to ADAMTS-4 (kcat/KM = 8.7 × 103 M−1s−1) due to enhanced binding via its TSR and spacer domains [1] [6].
Therapeutic inhibition strategies reflect this selectivity:
Despite promising preclinical data, clinical translation challenges exist. Trials of ADAMTS-5 inhibitors (GLPG1972, M6495) failed to demonstrate efficacy despite biomarker reduction [2] [7]. This may arise from compensatory mechanisms: ADAMTS-4 upregulation in ADAMTS-5–inhibited environments or redundant aggrecanolysis by other enzymes (ADAMTS-1, -8, -15) [2] [5]. Additionally, ADAMTS-5 regulates non-aggrecan substrates (e.g., versican, COMP), influencing cardiovascular and immune functions—knockout models show aortic wall abnormalities [3].
Table 3: Comparative Analysis of ADAMTS-4 and ADAMTS-5 in Osteoarthritis
Characteristic | ADAMTS-5 | ADAMTS-4 | Therapeutic Implications |
---|---|---|---|
Catalytic efficiency | High (kcat/KM > 4 × 104 M−1s−1) | Moderate (kcat/KM ~ 8.7 × 103 M−1s−1) | Selective inhibition possible [1] [8] |
Expression pattern | Constitutive | Inducible (cytokine-dependent) | Redundancy in inflammatory OA [5] |
Knockout phenotype | 70–90% cartilage protection | No significant protection | ADAMTS-5 essential for OA progression [3] |
Inhibitor selectivity | >40-fold achievable | Limited selectivity | Thioxothiazolidinones show high selectivity [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7